3-(Aminomethyl)pyrazin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)pyrazin-2-ol is a chemical compound with the molecular formula C5H7N3O It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)pyrazin-2-ol can be achieved through several methods. One common approach involves the reaction of pyrazine-2-carboxylic acid with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)pyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, which can have different functional groups attached to the pyrazine ring, enhancing their chemical and biological properties.
Scientific Research Applications
3-(Aminomethyl)pyrazin-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)pyrazin-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
Pyrazine: The parent compound of 3-(Aminomethyl)pyrazin-2-ol, with a simpler structure.
2-Aminopyrazine: A similar compound with an amino group attached to the pyrazine ring.
3-Aminopyrazine: Another related compound with the amino group in a different position on the pyrazine ring.
Uniqueness
This compound is unique due to the presence of both an amino group and a hydroxyl group on the pyrazine ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
3-(Aminomethyl)pyrazin-2-ol is a heterocyclic organic compound notable for its unique structure, which features a pyrazine ring substituted with an aminomethyl and hydroxyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C5H7N3O. The presence of both nitrogen atoms in the pyrazine ring contributes to its reactivity and interaction with biological targets.
Research indicates that this compound exhibits significant biological activities primarily through:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in tumor growth, affecting cellular signaling pathways associated with proliferation and survival .
- Anti-inflammatory Properties : It may modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines, thus demonstrating potential in treating inflammatory diseases .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Viability Assays : In vitro assays have demonstrated that this compound can significantly reduce cell viability in various cancer cell lines. For example, it has shown IC50 values in the low micromolar range against HepG2 (liver carcinoma) and MCF-7 (breast cancer) cells, indicating potent anti-tumor activity .
Cell Line | IC50 (µM) | Inhibition Rate (%) |
---|---|---|
HepG2 | 6.92 | 99.98 |
MCF7 | 8.26 | 100.39 |
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been evaluated for its anti-inflammatory effects:
- Cytokine Release Inhibition : Studies have shown that the compound can inhibit lipopolysaccharide (LPS)-induced TNFα release in macrophages, suggesting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Pyrazine ring with aminomethyl group | Kinase inhibition; anti-inflammatory |
5-(Aminomethyl)pyrazin-2-ol | Pyrazine ring with different substitution | Varies; potential anti-inflammatory |
Pyrazolo[3,4-d]pyrimidines | Fused pyrimidine structure | Diverse; anti-cancer properties |
2-(aminomethyl)pyridine | Pyridine ring with aminomethyl group | Various; neuroactive properties |
The distinct combination of functional groups in this compound allows it to exhibit specific biological activities that may not be present in its analogs.
Case Studies
- Tumor Cell Line Studies : A study evaluated the efficacy of this compound against various tumor cell lines using MTT assays. The results indicated a strong inhibition rate across multiple cancer types, suggesting broad-spectrum anticancer properties .
- Inflammation Models : In vivo models demonstrated that treatment with this compound reduced microglial activation and astrocyte proliferation in LPS-injected mice, supporting its role as an anti-inflammatory agent .
Properties
Molecular Formula |
C5H7N3O |
---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
3-(aminomethyl)-1H-pyrazin-2-one |
InChI |
InChI=1S/C5H7N3O/c6-3-4-5(9)8-2-1-7-4/h1-2H,3,6H2,(H,8,9) |
InChI Key |
RXSOHHVGRICWCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=O)N1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.